molecular formula C21H15N3O3S2 B238547 N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

Cat. No. B238547
M. Wt: 421.5 g/mol
InChI Key: GTLIPJMKQPAEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Mechanism Of Action

N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide targets SYK, which is a downstream signaling molecule in the B-cell receptor signaling pathway. Upon binding to the B-cell receptor, SYK becomes activated and initiates a signaling cascade that leads to the activation of various transcription factors and the expression of anti-apoptotic genes. N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide inhibits SYK, thereby blocking this signaling cascade and inducing apoptosis in B-cells.

Biochemical And Physiological Effects

N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, as well as disrupt the interaction between cancer cells and the tumor microenvironment. N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to have immunomodulatory effects, such as enhancing the anti-tumor activity of T-cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity for SYK, which allows for the selective inhibition of B-cell receptor signaling. N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, one limitation of using N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its potential toxicity, as SYK is also expressed in other cell types, such as platelets and macrophages.

Future Directions

There are several future directions for the development of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide as a therapeutic agent for B-cell malignancies. One direction is the development of combination therapies that target multiple signaling pathways involved in B-cell receptor signaling. Another direction is the investigation of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in other types of cancer, such as solid tumors. Additionally, the development of predictive biomarkers for N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide response could help identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves several steps, starting with the preparation of 4-(thiophen-2-ylcarbonyl)aniline. This intermediate is then reacted with thiophosgene to form 4-[(thiophen-2-ylcarbonyl)amino]phenyl)thiocarbamoyl chloride, which is then reacted with 1-benzofuran-2-carboxylic acid to form N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

properties

Product Name

N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide

Molecular Formula

C21H15N3O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[4-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H15N3O3S2/c25-19(17-12-13-4-1-2-5-16(13)27-17)24-21(28)23-15-9-7-14(8-10-15)22-20(26)18-6-3-11-29-18/h1-12H,(H,22,26)(H2,23,24,25,28)

InChI Key

GTLIPJMKQPAEGM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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